flavonoles

Flavonols are a subclass of flavonoids, widely recognized for their antioxidant properties and diverse health benefits. Structurally, they belong to the class of polyphenolic compounds characterized by a 15-carbon backbone consisting of two aromatic rings (C ring and D ring) connected by three carbon atoms that form a heterocyclic ring system known as C2-C3 fusion. Flavonols are primarily found in plants such as apples, onions, grapes, berries, and tea. They play crucial roles in plant defense mechanisms against environmental stressors and exhibit potential anti-inflammatory effects when consumed.

In the food industry, flavonols can be used as natural colorants due to their ability to form red, yellow, or orange pigments. Additionally, they are employed in dietary supplements and functional foods to enhance antioxidant content and promote cardiovascular health. Research suggests that regular consumption of foods rich in flavonols may contribute to reducing the risk of chronic diseases such as cancer, diabetes, and neurodegenerative disorders.

In vitro studies have demonstrated the potential of flavonols in inhibiting oxidative stress, inflammation, and cellular damage. Their diverse biological activities make them valuable tools for developing novel health-promoting products targeting specific physiological benefits.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

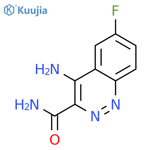

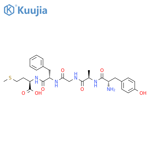

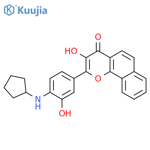

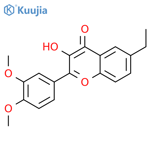

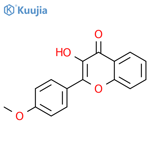

|

2-(3,4-dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one | 1313738-76-9 | C17H14O5 |

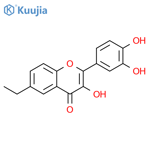

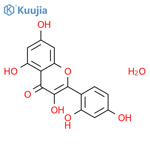

|

3,5,7-Trihydroxy-2-(3-hydroxy-phenyl)-chromen-4-on | 210560-14-8 | C15H10O6 |

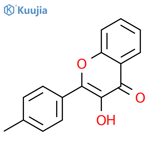

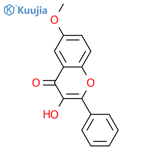

|

3-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one | 19275-68-4 | C16H12O3 |

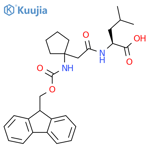

|

2-[4-(Cyclopentylamino)-3-hydroxyphenyl]-3-hydroxybenzo[h]chromen-4-one | 1373232-43-9 | C24H21NO4 |

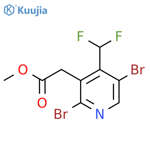

|

2-(3,4-dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one | 1365271-38-0 | C19H18O5 |

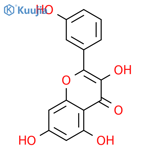

|

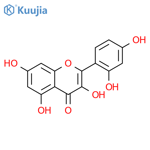

Morin | 480-16-0 | C15H10O7 |

|

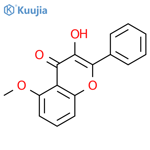

3-Hydroxy-5-methoxyflavone | 6665-81-2 | C16H12O4 |

|

4'-Methoxyflavonol | 6889-78-7 | C16H12O4 |

|

Morin hydrate | 654055-01-3 | C15H12O8 |

|

3-Hydroxy-6-methoxyflavone | 93176-00-2 | C16H12O4 |

Literatura relevante

-

Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

5. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

Proveedores recomendados

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados